molecular formula C11H11N3O2 B5819431 N'-acetyl-1H-indole-7-carbohydrazide

N'-acetyl-1H-indole-7-carbohydrazide

Cat. No. B5819431
M. Wt: 217.22 g/mol
InChI Key: DSZQIAZTHNXLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-1H-indole-7-carbohydrazide (NAICH) is a chemical compound that has been the subject of extensive scientific research in recent years. It is a derivative of indole, a naturally occurring organic compound that is found in many plants and animals. NAICH has been found to have a range of biochemical and physiological effects, and has shown promise as a potential therapeutic agent in a number of different areas.

Mechanism of Action

The precise mechanism of action of N'-acetyl-1H-indole-7-carbohydrazide is not yet fully understood, but it is thought to act through a number of different pathways. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-acetyl-1H-indole-7-carbohydrazide has a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, and to modulate the immune response. In addition, it has been investigated as a potential treatment for conditions such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-acetyl-1H-indole-7-carbohydrazide has a number of advantages for use in lab experiments, including its ease of synthesis and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on N'-acetyl-1H-indole-7-carbohydrazide, including investigating its potential as a therapeutic agent in a range of different conditions. For example, it has been suggested that it may have potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to explore its potential as a drug candidate.

Synthesis Methods

N'-acetyl-1H-indole-7-carbohydrazide can be synthesized using a variety of different methods, including the reaction of indole-7-carboxylic acid with acetic anhydride and hydrazine hydrate. The resulting product is then purified using a series of chromatography techniques to yield pure N'-acetyl-1H-indole-7-carbohydrazide. Other methods of synthesis have also been reported in the scientific literature.

Scientific Research Applications

N'-acetyl-1H-indole-7-carbohydrazide has been the subject of extensive scientific research, with a particular focus on its potential as a therapeutic agent in a number of different areas. For example, it has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as arthritis and cancer.

properties

IUPAC Name

N'-acetyl-1H-indole-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-4-2-3-8-5-6-12-10(8)9/h2-6,12H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZQIAZTHNXLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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